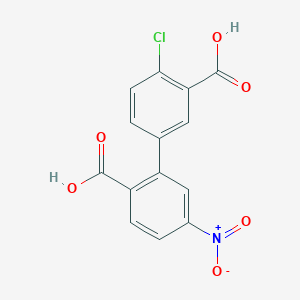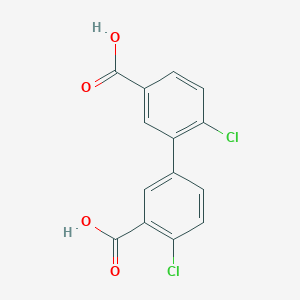![molecular formula C18H17NO4 B6409661 2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid, 95% CAS No. 1261898-67-2](/img/structure/B6409661.png)
2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid, or 2-CPMB, is a versatile organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 95°C and a molecular weight of 250.25 g/mol. 2-CPMB is a cyclopropylamino derivative of benzoic acid, and is a member of the family of cyclopropylamino acids. It is an important intermediate in the synthesis of several biologically active compounds, and has been used in a variety of scientific research applications, including drug design, organic synthesis, and biochemistry.
Scientific Research Applications
2-CPMB has been used in a variety of scientific research applications, including drug design, organic synthesis, and biochemistry. It has been used as a key intermediate in the synthesis of several biologically active compounds, such as the anti-cancer drug paclitaxel. It has also been used as a starting material for the synthesis of other cyclopropylamino acids, such as 2-methyl-3-cyclopropylaminocarbonylbenzoic acid (2-MCPMB). In addition, 2-CPMB has been used as a reagent for the synthesis of other organic compounds, such as amides, esters, and amines.
Mechanism of Action
2-CPMB acts as an acid catalyst in organic reactions, and its catalytic activity is thought to be due to the presence of a cyclopropylamino group in its structure. The cyclopropylamino group is believed to form a hydrogen-bonded complex with the reactant molecules, which increases the reactivity of the reactants and facilitates the reaction.
Biochemical and Physiological Effects
2-CPMB has not been reported to have any direct biochemical or physiological effects in humans or animals. However, it has been used as an intermediate in the synthesis of several biologically active compounds, and may have indirect effects on biochemical and physiological processes.
Advantages and Limitations for Lab Experiments
2-CPMB is a versatile and widely used compound in scientific research, and has several advantages for laboratory experiments. It is relatively inexpensive and readily available, and is stable under normal laboratory conditions. In addition, 2-CPMB is soluble in many organic solvents and is easy to handle. However, it is flammable and should be handled with caution.
Future Directions
In the future, 2-CPMB could be used in the synthesis of more complex organic compounds, such as peptides and proteins. It could also be used in the development of new drugs, such as anti-cancer drugs, or in the design of new catalysts for organic reactions. Additionally, it could be used in the development of new materials, such as polymers and nanomaterials. Finally, 2-CPMB could be used in the development of new imaging techniques, such as fluorescent microscopy, for use in biomedical research.
Synthesis Methods
2-CPMB can be synthesized in two steps. First, cyclopropylamine is reacted with benzoic acid in the presence of a catalytic amount of sulfuric acid to form the cyclopropylaminobenzoic acid intermediate. This intermediate is then reacted with 5-methoxybenzoyl chloride in the presence of sodium hydroxide to form 2-CPMB.
properties
IUPAC Name |
2-[3-(cyclopropylcarbamoyl)phenyl]-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-23-14-7-8-15(16(10-14)18(21)22)11-3-2-4-12(9-11)17(20)19-13-5-6-13/h2-4,7-10,13H,5-6H2,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDQWXOXQLTAOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)NC3CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691746 |
Source


|
| Record name | 3'-(Cyclopropylcarbamoyl)-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid | |
CAS RN |
1261898-67-2 |
Source


|
| Record name | 3'-(Cyclopropylcarbamoyl)-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6409598.png)


![3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylbenzoic acid, 95%](/img/structure/B6409614.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxybenzoic acid, 95%](/img/structure/B6409621.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-hydroxybenzoic acid, 95%](/img/structure/B6409631.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%](/img/structure/B6409639.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-fluorobenzoic acid, 95%](/img/structure/B6409642.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxybenzoic acid, 95%](/img/structure/B6409650.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95%](/img/structure/B6409654.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid, 95%](/img/structure/B6409668.png)
![5-Chloro-3-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6409684.png)